Structural Differentiation via Substituent-Specific Physicochemical Properties
The 3,5-dimethylisoxazole moiety confers a distinct lipophilicity profile compared to common 1-position alternatives on the tetrahydropyrrolo[1,2-a]pyrazine core. While experimental logP data for this specific compound is not publicly available, in silico prediction (ALOGPS 2.1) yields a logP of approximately 2.1 for 1-(3,5-dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, compared to a predicted logP of ~1.5 for the 1-(isoxazol-4-yl) analog and ~2.8 for the 1-phenyl analog, indicating that the 3,5-dimethyl substitution pattern allows fine-tuning of lipophilicity within a desirable range for CNS or cellular permeability [1].
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.1 |
| Comparator Or Baseline | 1-(isoxazol-4-yl) analog (logP ~1.5); 1-phenyl analog (logP ~2.8) |
| Quantified Difference | Target compound is ~0.6 log units more lipophilic than the unsubstituted isoxazole analog and ~0.7 log units less lipophilic than the phenyl analog. |
| Conditions | In silico prediction via ALOGPS 2.1; no experimental confirmation. |
Why This Matters
This quantitative lipophilicity difference directly impacts passive membrane permeability, solubility, and off-target binding profiles, making the 3,5-dimethylisoxazole group a strategic choice for balancing potency and ADME properties in hit-to-lead campaigns.
- [1] ALOGPS 2.1. (n.d.). In silico logP prediction for 1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and analogs. Virtual Computational Chemistry Laboratory. View Source
